molecular formula C9H16O6S2 B14674676 Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate CAS No. 39025-04-2

Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate

Cat. No.: B14674676
CAS No.: 39025-04-2
M. Wt: 284.4 g/mol
InChI Key: RWMNZOPHABVOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate typically involves the reaction of bicyclo[2.2.1]heptane-2,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the dimethanesulfonate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]heptane-2,3-diol.

    Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include azides, nitriles, and thiols.

    Reduction: The major product is bicyclo[2.2.1]heptane-2,3-diol.

    Oxidation: Products include ketones and carboxylic acids.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the preparation of polymers and advanced materials with unique properties.

    Biology and Medicine: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate groups are good leaving groups, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the bicyclic framework.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent compound of bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate.

    Norbornene: A related compound with a double bond in the bicyclic structure.

    Norbornadiene: Another related compound with two double bonds in the bicyclic structure.

Uniqueness

This compound is unique due to the presence of two methanesulfonate groups, which impart distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and other applications.

Properties

CAS No.

39025-04-2

Molecular Formula

C9H16O6S2

Molecular Weight

284.4 g/mol

IUPAC Name

(3-methylsulfonyloxy-2-bicyclo[2.2.1]heptanyl) methanesulfonate

InChI

InChI=1S/C9H16O6S2/c1-16(10,11)14-8-6-3-4-7(5-6)9(8)15-17(2,12)13/h6-9H,3-5H2,1-2H3

InChI Key

RWMNZOPHABVOED-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1C2CCC(C2)C1OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.